molecular formula C16H21NO3S B1407510 Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate CAS No. 1355455-38-7

Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate

Cat. No.: B1407510
CAS No.: 1355455-38-7
M. Wt: 307.4 g/mol
InChI Key: FAIIYSPOLWFGQQ-UHFFFAOYSA-N
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Description

“Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 146827-60-3 . It has a molecular weight of 293.39 and a linear formula of C15H19NO3S . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H19NO3S . The average mass is 307.408 Da and the monoisotopic mass is 307.124207 Da .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It’s stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis in Medicinal Chemistry

A significant application of Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate and related compounds is in medicinal chemistry, specifically in the synthesis of pharmaceutical compounds. For instance, it has been used in the synthesis of oxindole via palladium-catalyzed CH functionalization, a method crucial in medicinal chemistry (Magano et al., 2014). Additionally, piperidine derivatives, closely related to this compound, have been synthesized and evaluated for anti-acetylcholinesterase activity, which is significant in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Antimicrobial Activity

Research has also shown that derivatives of piperidine, which include this compound, possess antimicrobial properties. For example, studies on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).

Inhibitors in Biochemistry

Compounds structurally related to this compound have been evaluated for their role as inhibitors in various biochemical processes. For instance, studies have been conducted on the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2, which are significant in prostate health (Picard et al., 2000).

Drug Discovery

In drug discovery, the compound and its derivatives have been utilized in the discovery of new drugs. For example, in the discovery of a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity, derivatives of this compound played a crucial role (Imamura et al., 2006).

Pharmaceutical Intermediates

The compound is also valuable as an intermediate in pharmaceutical synthesis. For example, it has been used in the preparation of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Enantioselective Synthesis

Enantioselective synthesis is another area where this compound-related compounds have found application. A novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of a potent protein kinase inhibitor, highlights this application (Hao et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

benzyl 4-(acetylsulfanylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-13(18)21-12-15-7-9-17(10-8-15)16(19)20-11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIYSPOLWFGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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